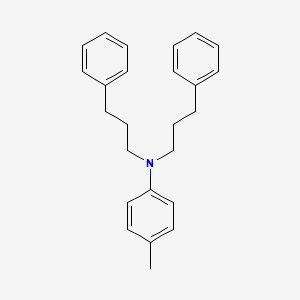
4-Methyl-n,n-bis(3-phenylpropyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-n,n-bis(3-phenylpropyl)aniline is an organic compound with the molecular formula C25H29N It is a derivative of aniline, characterized by the presence of a methyl group and two phenylpropyl groups attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-n,n-bis(3-phenylpropyl)aniline typically involves the reaction of 4-methylaniline with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically isolated through distillation or crystallization processes.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-n,n-bis(3-phenylpropyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-Methyl-n,n-bis(3-phenylpropyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Methyl-n,n-bis(3-phenylpropyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-n,n-diphenylamine: Similar structure but lacks the phenylpropyl groups.
4-Methyl-n,n-bis(2-phenylethyl)aniline: Similar structure but with shorter ethyl chains instead of propyl chains.
4-Methyl-n,n-bis(4-phenylbutyl)aniline: Similar structure but with longer butyl chains instead of propyl chains.
Uniqueness
4-Methyl-n,n-bis(3-phenylpropyl)aniline is unique due to the presence of the phenylpropyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to distinct interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
5411-80-3 |
|---|---|
Molekularformel |
C25H29N |
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
4-methyl-N,N-bis(3-phenylpropyl)aniline |
InChI |
InChI=1S/C25H29N/c1-22-16-18-25(19-17-22)26(20-8-14-23-10-4-2-5-11-23)21-9-15-24-12-6-3-7-13-24/h2-7,10-13,16-19H,8-9,14-15,20-21H2,1H3 |
InChI-Schlüssel |
OUFYSWWYSMWESE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(CCCC2=CC=CC=C2)CCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-chloro-4-fluorobenzoate](/img/structure/B14171434.png)
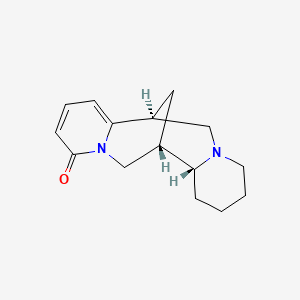
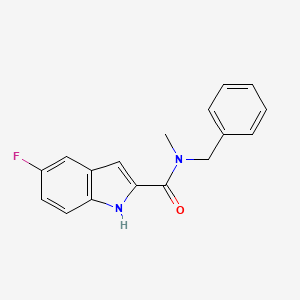
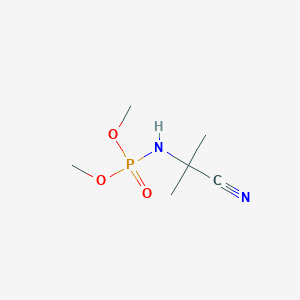
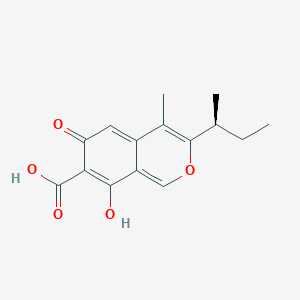
![2-{[2-(4-Methylpiperazin-1-yl)phenyl]methylidene}thiomorpholin-3-one](/img/structure/B14171459.png)
![1(2H)-phthalazinone, 4-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)-](/img/structure/B14171462.png)

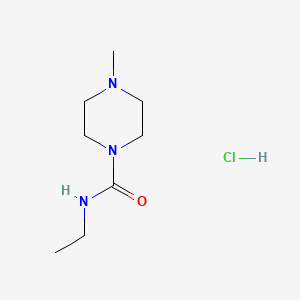
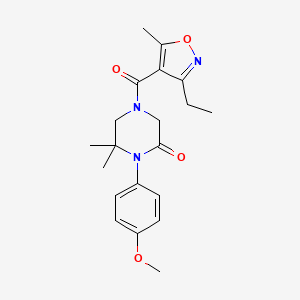
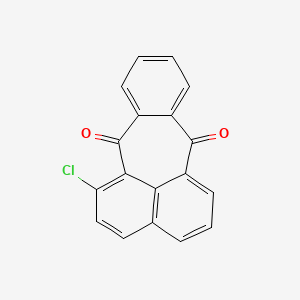
![4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol](/img/structure/B14171503.png)
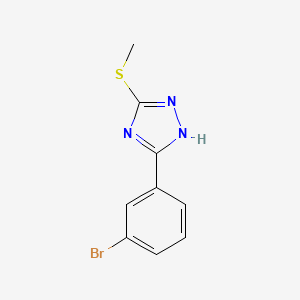
phosphane}](/img/structure/B14171509.png)
